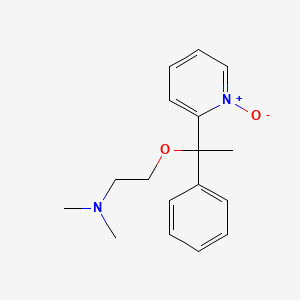

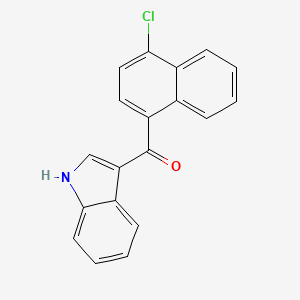

MNI-caged-NMDA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

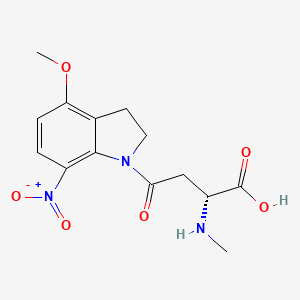

MNI-caged-NMDA, également connu sous le nom d'acide N-méthyl-D-aspartique en cage avec du 4-méthoxy-7-nitroindolyle, est un composé utilisé en recherche neuroscientifique. Il s'agit d'un analogue de neurotransmetteur en cage qui libère de l'acide N-méthyl-D-aspartique chiralement pur lors de la photolyse. Ce composé est particulièrement utile pour étudier l'activation des récepteurs de l'acide N-méthyl-D-aspartique de manière contrôlée .

Applications De Recherche Scientifique

MNI-caged-N-methyl-D-aspartic acid has a wide range of applications in scientific research:

Neuroscience: Used to study the activation and function of N-methyl-D-aspartic acid receptors in neurons.

Pharmacology: Helps in the pharmacological dissection of signaling pathways involving N-methyl-D-aspartic acid receptors.

Cell Biology: Utilized in experiments to isolate post-synaptic receptor activation from presynaptic processes

Mécanisme D'action

Target of Action

The primary target of MNI-caged-NMDA is the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

This compound is a form of NMDA that is caged with the photosensitive 4-methoxy-7-nitroindolinyl (MNI) group . Upon exposure to light (300-380 nm excitation), the caging group is removed, and NMDA is released stoichiometrically . This uncaging process allows for precise spatial and temporal control of NMDA receptor activation .

Biochemical Pathways

The released NMDA binds to and activates the NMDA receptor, leading to an influx of calcium ions . This calcium influx triggers various downstream biochemical pathways, including those involved in synaptic plasticity . For instance, it can lead to long-term potentiation or depression of NMDA receptor-mediated synaptic transmission, which significantly impacts synapse function and information transfer in several brain areas .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its caged nature. The compound is soluble to 5 mM in water with gentle warming and to 100 mM in DMSO . Upon light-induced uncaging, NMDA is released and can interact with its target receptors . .

Result of Action

The activation of NMDA receptors by the released NMDA results in a fast-rising, sustained activation of these receptors . This activation can lead to changes in neuronal excitability and synaptic strength, contributing to processes such as learning and memory .

Action Environment

The action of this compound is influenced by various environmental factors. The efficiency of uncaging and subsequent NMDA release is dependent on the wavelength of light used . Furthermore, the compound’s action may be influenced by the local concentration of the compound, the presence of other neurotransmitters, and the specific cellular and synaptic environment .

Analyse Biochimique

Biochemical Properties

MNI-caged-NMDA interacts with NMDA receptors, a type of ionotropic glutamate receptor . Upon photolysis, it rapidly and efficiently releases chirally pure NMDA . This interaction is stoichiometric, meaning the release of NMDA is directly proportional to the amount of this compound present .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce long-term potentiation and depression of NMDA receptor-mediated synaptic transmission, which can significantly impact synapse function and information transfer in several brain areas .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NMDA receptors. Upon exposure to light (300-380 nm excitation), this compound undergoes photolysis, releasing NMDA . The released NMDA then binds to NMDA receptors, triggering a series of biochemical reactions that lead to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It exhibits a rapid uncaging rate relative to ionotropic glutamate receptor activation . This allows for precise control of NMDA receptor activation, making this compound a valuable tool for studying the temporal dynamics of NMDA receptor-mediated processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the glutamatergic neurotransmission pathway. Upon photolysis, it releases NMDA, which then participates in the activation of NMDA receptors . This triggers a cascade of intracellular events, including calcium influx and activation of downstream signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily determined by its physicochemical properties and the experimental conditions. As a water-soluble compound , it can be distributed in the aqueous environment of cells and tissues. The specific details of its transport and distribution can vary depending on factors such as cell type and the presence of transport proteins.

Subcellular Localization

The subcellular localization of this compound is largely determined by its interaction with NMDA receptors, which are typically located in the cell membrane . Upon photolysis, the released NMDA binds to these receptors, suggesting that the activity of this compound is primarily localized at the cell membrane where NMDA receptors are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide N-méthyl-D-aspartique en cage avec du MNI implique l'incorporation d'un groupe 4-méthoxy-7-nitroindolyle photosensible dans l'acide N-méthyl-D-aspartique. Le processus comprend généralement les étapes suivantes :

Protection des groupes fonctionnels : Les groupes amino et carboxyle de l'acide N-méthyl-D-aspartique sont protégés pour éviter des réactions indésirables.

Introduction du groupe en cage : Le groupe 4-méthoxy-7-nitroindolyle est introduit par une série de réactions, notamment la nitration et la méthoxylation.

Déprotection : Les groupes protecteurs sont éliminés pour obtenir l'acide N-méthyl-D-aspartique en cage avec du MNI final.

Méthodes de production industrielle

La production industrielle de l'acide N-méthyl-D-aspartique en cage avec du MNI suit des voies de synthèse similaires, mais est mise à l'échelle pour répondre aux besoins de la recherche. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir une pureté élevée et une cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide N-méthyl-D-aspartique en cage avec du MNI subit plusieurs types de réactions chimiques, notamment :

Photolyse : La réaction principale est la photolyse, où le composé est exposé à la lumière, ce qui provoque la libération d'acide N-méthyl-D-aspartique.

Hydrolyse : En solutions aqueuses, le composé peut subir une hydrolyse, conduisant à la dégradation du groupe en cage.

Réactifs et conditions courants

Photolyse : Typiquement réalisée en utilisant la lumière ultraviolette (300-380 nm) ou la photolyse laser localisée à 405 nm.

Hydrolyse : Se produit en présence d'eau, souvent accélérée par des conditions acides ou basiques.

Principaux produits formés

Acide N-méthyl-D-aspartique : Le principal produit libéré lors de la photolyse.

Sous-produits : Selon les conditions de réaction, divers sous-produits peuvent se former, notamment des dérivés du groupe en cage.

Applications de la recherche scientifique

L'acide N-méthyl-D-aspartique en cage avec du MNI a une large gamme d'applications en recherche scientifique :

Neurosciences : Utilisé pour étudier l'activation et la fonction des récepteurs de l'acide N-méthyl-D-aspartique dans les neurones.

Pharmacologie : Aide à la dissection pharmacologique des voies de signalisation impliquant les récepteurs de l'acide N-méthyl-D-aspartique.

Biologie cellulaire : Utilisé dans des expériences pour isoler l'activation des récepteurs post-synaptiques des processus présynaptiques

Mécanisme d'action

Le mécanisme d'action de l'acide N-méthyl-D-aspartique en cage avec du MNI implique les étapes suivantes :

Photolyse : Lors de l'exposition à la lumière, le groupe 4-méthoxy-7-nitroindolyle est clivé, libérant de l'acide N-méthyl-D-aspartique chiralement pur.

Activation du récepteur : L'acide N-méthyl-D-aspartique libéré se lie et active les récepteurs de l'acide N-méthyl-D-aspartique, conduisant à l'activation du récepteur du glutamate ionotrope

Comparaison Avec Des Composés Similaires

L'acide N-méthyl-D-aspartique en cage avec du MNI est comparé à d'autres analogues de neurotransmetteurs en cage, tels que :

Glutamate en cage : Fonction similaire, mais libère du glutamate au lieu de l'acide N-méthyl-D-aspartique.

Kainate en cage : Libère du kainate, un autre neurotransmetteur, lors de la photolyse.

MK-801 en cage : Un antagoniste en cage qui bloque les récepteurs de l'acide N-méthyl-D-aspartique.

L'acide N-méthyl-D-aspartique en cage avec du MNI est unique en raison de sa vitesse de décageage rapide et de sa haute spécificité pour les récepteurs de l'acide N-méthyl-D-aspartique, ce qui en fait un outil précieux pour des études précises de la transmission synaptique et des mécanismes des récepteurs .

Propriétés

IUPAC Name |

(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRWOILMOHLGD-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)

![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)

![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)